REACTION_CXSMILES
|
[CH:1]([C:3]1[O:7][C:6]([C:8]#[N:9])=[CH:5][CH:4]=1)=[O:2].[BH4-].[K+].P([O-])(O)(O)=O.[Na+]>O1CCCC1.O>[OH:2][CH2:1][C:3]1[O:7][C:6]([C:8]#[N:9])=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(O1)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(O1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |